Bienvenue dans la boutique en ligne BenchChem!

N-(3,4-difluorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

N-(3,4-difluorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 896048-40-1) is a synthetic tri-fluorinated heterocyclic compound belonging to the pyridazin-3-yl sulfanyl acetamide class, with molecular formula C18H12F3N3OS and a molecular weight of 375.37 g/mol. Its core scaffold—a 6-(4-fluorophenyl)pyridazine ring linked via a thioether bridge to an N-(3,4-difluorophenyl)acetamide moiety—places it within a privileged chemotype that has demonstrated activity across multiple target classes, including ion transporters, kinases, and metabolic enzymes.

Molecular Formula C18H12F3N3OS
Molecular Weight 375.37
CAS No. 896048-40-1
Cat. No. B2985690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide
CAS896048-40-1
Molecular FormulaC18H12F3N3OS
Molecular Weight375.37
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F)F
InChIInChI=1S/C18H12F3N3OS/c19-12-3-1-11(2-4-12)16-7-8-18(24-23-16)26-10-17(25)22-13-5-6-14(20)15(21)9-13/h1-9H,10H2,(H,22,25)
InChIKeyFGHHOWLHNXLNLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Difluorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 896048-40-1): Compound Identity and Scaffold Context for Procurement Decisions


N-(3,4-difluorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 896048-40-1) is a synthetic tri-fluorinated heterocyclic compound belonging to the pyridazin-3-yl sulfanyl acetamide class, with molecular formula C18H12F3N3OS and a molecular weight of 375.37 g/mol . Its core scaffold—a 6-(4-fluorophenyl)pyridazine ring linked via a thioether bridge to an N-(3,4-difluorophenyl)acetamide moiety—places it within a privileged chemotype that has demonstrated activity across multiple target classes, including ion transporters, kinases, and metabolic enzymes . The compound is catalogued in screening collections (e.g., ChemDiv, Mcule) as a drug-like small molecule with three fluorine substituents that confer distinct electronic and metabolic stability properties relative to non-fluorinated or mono-fluorinated analogs .

Why N-(3,4-Difluorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide Cannot Be Interchanged with Generic Pyridazine Acetamides: A Procurement Warning


Within the pyridazin-3-yl sulfanyl acetamide class, minor structural variations produce substantial differences in target engagement, potency, and selectivity. The 3,4-difluorophenyl regioisomer (CAS 896048-40-1) is structurally distinct from the corresponding 2,4-difluorophenyl analog (CAS 920436-50-6), and published structure-activity relationship (SAR) data on related scaffolds demonstrate that fluorine substitution position on the anilide ring modulates both biochemical potency and physicochemical properties . Furthermore, the 6-(4-fluorophenyl) substituent on the pyridazine core confers specific KCC2 transporter engagement that is absent or attenuated when this group is replaced by pyridyl, furanyl, or other heterocycles . Generic procurement of a 'pyridazine acetamide' without verifying the precise substitution pattern risks obtaining a compound with divergent—and potentially irrelevant—biological activity for the intended screening or profiling campaign .

Quantitative Differentiation Evidence for N-(3,4-Difluorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 896048-40-1)


Regioisomeric Fluorine Substitution Pattern: 3,4-Difluorophenyl vs 2,4-Difluorophenyl Anilide Differentiation

The target compound bears a 3,4-difluorophenyl acetamide moiety, whereas the closest purchasable isomer (CAS 920436-50-6) carries a 2,4-difluorophenyl group. In pyridazine-based kinase inhibitor patent literature, the 3,4-difluorophenyl substitution pattern is explicitly claimed as a preferred embodiment for plant disease control (fungicidal) activity, distinct from the 2,4-difluorophenyl pattern more commonly associated with mammalian kinase (TrkA/B/C) inhibition . The 3,4-difluoro configuration presents an ortho-hydrogen that allows greater conformational freedom at the amide linkage, while the meta- and para-fluorines modulate aryl ring electronics through inductive withdrawal without ortho steric compression. In contrast, the 2,4-difluoro isomer places a fluorine ortho to the amide NH, restricting rotation and potentially altering hydrogen-bonding geometry with target proteins .

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

KCC2 Transporter Engagement: 6-(4-Fluorophenyl)pyridazin-3-yl Sulfanyl Core Activity

The 6-(4-fluorophenyl)pyridazin-3-yl sulfanyl substructure present in CAS 896048-40-1 is a validated pharmacophore for engaging the neuronal K-Cl cotransporter KCC2 (SLC12A5). In direct BindingDB-curated assays from the Vanderbilt Screening Center, a compound sharing this exact core—2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide (BDBM44116)—exhibited EC50 values of 171 nM and 182 nM in duplicate determinations at human KCC2, with selectivity over NKCC1 . A second core-matched analog with a morpholino-ethanone side chain (BDBM43926) showed weaker KCC2 activity (EC50 2.66–3.08 μM), demonstrating that the N-aryl acetamide terminus modulates potency while the 6-(4-fluorophenyl)pyridazin-3-yl sulfanyl core remains the conserved KCC2 recognition element . The target compound (CAS 896048-40-1) retains this core but introduces a 3,4-difluorophenyl acetamide terminus not directly tested in this assay panel.

Neuroscience Ion Transport KCC2 Inhibition

α-Glucosidase Inhibition Potential of Pyridazine N-Aryl Acetamides: Class-Level Antidiabetic Relevance

The pyridazine N-aryl acetamide scaffold has been systematically evaluated for α-glucosidase inhibition. In a 2020 study by Moghimi et al., a series of pyridazine-based N-aryl acetamides were synthesized and screened; twelve compounds proved more potent than the clinical standard acarbose. The lead compound 7a inhibited α-glucosidase with an IC50 of 70.1 μM and showed no cytotoxicity against HDF cells . The target compound (CAS 896048-40-1) is a structural congener of this series, incorporating the same pyridazine-N-aryl acetamide connectivity but with a 6-(4-fluorophenyl) substituent and a sulfanyl linker not present in the published series. The 3,4-difluorophenyl group may enhance potency through increased hydrophobic contacts and altered hydrogen-bonding capacity at the enzyme active site, consistent with docking observations in the published series where halogenated aryl groups contributed favorably to binding .

Metabolic Disease α-Glucosidase Inhibition Antidiabetic Drug Discovery

HIV-1 NNRTI Activity of the Pyridazinylthioacetamide Scaffold: Bioisosteric Potential

The pyridazinylthioacetamide scaffold has been validated as a bioisosteric replacement for traditional HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) chemotypes. Song et al. (2013) demonstrated that compound 8k, a pyridazinylthioacetamide derivative, exhibited potent anti-HIV-1 activity with an EC50 of 0.046 μM against HIV-1 IIIB in MT-4 cells, a CC50 of 99.9 μM, and a selectivity index of 2,149 . This potency is comparable to or exceeds that of the reference drugs nevirapine (EC50 ~0.15 μM) and delavirdine in the same assay system. The target compound (CAS 896048-40-1) shares the pyridazinylthioacetamide core with compound 8k but differs at the N-aryl terminus (3,4-difluorophenyl vs the substituted phenyl in 8k) and at the pyridazine 6-position (4-fluorophenyl vs the heteroaryl in 8k), representing a distinct chemical space within this antiviral chemotype .

Antiviral Research HIV-1 NNRTI Bioisosterism

Tri-Fluorinated Molecular Design: Physicochemical Differentiation from Mono-Fluorinated and Non-Fluorinated Pyridazine Acetamides

CAS 896048-40-1 contains three fluorine atoms distributed across two aromatic rings (3,4-difluorophenyl and 4-fluorophenyl), distinguishing it from the majority of published pyridazine acetamide analogs that carry zero, one, or two fluorine substituents. Published computational and experimental data on fluorinated drug candidates indicate that each additional aryl fluorine contributes approximately +0.2–0.4 logP units, enhances metabolic oxidative stability by blocking CYP450-mediated para-hydroxylation, and modulates pKa of proximal hydrogen-bond donors . The 3,4-difluorophenyl pattern specifically blocks both meta and para positions, potentially conferring greater metabolic resistance than mono-fluoro or 2,4-difluoro substitution patterns. The molecular weight (375.37 g/mol) and estimated cLogP (~3.5–4.5 range based on structural analogs from the Mcule database) place this compound within favorable oral drug-like space (Lipinski Rule of Five compliance predicted) .

Medicinal Chemistry Physicochemical Properties Drug-Likeness

Fungicidal Pyridazine Patent Precedent: 3,4-Difluorophenyl as a Preferred Agrochemical Substituent

US Patent 7,569,518 ('Pyridazine compound and use thereof') explicitly claims 3,4-difluorophenyl as one of a limited set of preferred aryl substituents in pyridazine compounds exhibiting excellent plant disease controlling (fungicidal) activity . This patent, assigned to Sumitomo Chemical Company, establishes the 3,4-difluorophenyl group as a validated substituent within the agrochemical pyridazine space, distinct from the 2,4-difluorophenyl and 3,5-difluorophenyl alternatives also enumerated. The target compound (CAS 896048-40-1) incorporates both the claimed 3,4-difluorophenyl group and a pyridazine core with an additional aryl substituent at the 6-position, representing a combinatorial expansion of the patented chemotype. No corresponding patent precedence was identified that specifically claims the 2,4-difluorophenyl isomer for fungicidal applications, suggesting differentiated intellectual property landscapes for the two regioisomers .

Agrochemical Research Fungicide Discovery Patent Analysis

Recommended Application Scenarios for N-(3,4-Difluorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 896048-40-1)


Neuronal Ion Transporter Screening: KCC2 Inhibitor Lead Expansion

This compound is recommended as a structurally novel N-aryl variation for KCC2 (SLC12A5) inhibitor screening cascades. The conserved 6-(4-fluorophenyl)pyridazin-3-yl sulfanyl core matches the pharmacophore of validated KCC2 ligands (BDBM44116, EC50 = 171–182 nM; BDBM43926, EC50 = 2.66–3.08 μM), while the 3,4-difluorophenyl acetamide terminus represents an unexplored side-chain that may deliver differentiated potency or selectivity versus NKCC1 . Procurement is particularly warranted for programs targeting neurological indications (epilepsy, neuropathic pain, spasticity following spinal cord injury) where KCC2 potentiation or inhibition is therapeutically relevant.

Agrochemical Fungicide Discovery: Pyridazine-Based Plant Disease Control

US Patent 7,569,518 establishes the 3,4-difluorophenyl group as a preferred substituent in pyridazine fungicides with demonstrated plant disease controlling activity . CAS 896048-40-1 extends this patent precedented chemotype with an additional 6-(4-fluorophenyl)pyridazine motif, creating a structurally differentiated screening candidate for phytopathogenic fungi. Screening against Botrytis cinerea (grey mold), Fusarium graminearum (head blight), Phytophthora infestans (late blight), and Puccinia spp. (rusts) is recommended, with the tri-fluorinated design potentially conferring favorable environmental stability and cuticular penetration properties.

Metabolic Disorder Screening: α-Glucosidase Inhibition for Type 2 Diabetes

The pyridazine N-aryl acetamide scaffold has demonstrated validated α-glucosidase inhibitory activity, with twelve analogs surpassing acarbose potency (lead compound 7a IC50 = 70.1 μM) in the Moghimi et al. (2020) series . CAS 896048-40-1 is a fluorinated, sulfanyl-containing congener of this chemotype. Its procurement is recommended for antidiabetic screening programs that have already identified hits from the non-fluorinated pyridazine acetamide series and are seeking halogen-enriched follow-up compounds with potentially enhanced metabolic stability and target residence time.

Antiviral Drug Discovery: HIV-1 NNRTI Library Diversification

The pyridazinylthioacetamide scaffold is a validated HIV-1 NNRTI chemotype, with lead compound 8k achieving EC50 = 0.046 μM and a selectivity index exceeding 2,000 . The target compound provides a dual-fluorinated variation (3,4-difluorophenyl + 4-fluorophenyl) not previously explored in the Song et al. (2013) SAR campaign. Procurement is recommended for antiviral screening libraries that aim to expand the NNRTI chemical space with fluorinated bioisosteres that may address resistance-associated mutations (e.g., K103N, Y181C) or improve pharmacokinetic properties relative to first-generation leads.

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.